
N,N'-Diethylethylenediamine
Overview
Description
N,N’-Diethylethylenediamine is an organic compound with the molecular formula C6H16N2. It is a colorless liquid with a characteristic ammonia-like odor. This compound is commonly used as a chelating agent, catalyst, and surfactant. It forms stable complexes with metal ions and is widely utilized in chemical analysis, plastics, rubber, and metal rust inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diethylethylenediamine can be synthesized through several methods. One common method involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of a sodium methoxide methanol solution as an acid-binding agent. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100 to 200 degrees Celsius and pressures between 0.52 to 1.60 MPa for 3 to 8 hours. The reaction mixture is then neutralized with alkali, and the product is isolated by distillation .
Industrial Production Methods: In industrial settings, N,N’-Diethylethylenediamine is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diethylethylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated compounds like alkyl halides and aryl halides are used under basic conditions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Chemical Synthesis
1.1 Oligonucleotide Synthesis
DEEDA plays a significant role in the oxidative amidation of hydrogen phosphonate diesters, which is crucial for synthesizing oligonucleotides. This process enhances the efficiency of oligonucleotide production, which is vital for genetic research and therapeutic applications .
1.2 Coordination Chemistry
DEEDA has been used in the formation of coordination complexes, such as copper(II) coordination polymers. In a study, DEEDA reacted with copper sulfate and succinic acid to form a complex that exhibits unique structural properties, showcasing its potential in materials science .
Biomedical Applications
2.1 Imaging Agents
In the field of medical imaging, DEEDA is employed to develop melanin-targeted positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents for melanoma detection. This application highlights DEEDA's significance in enhancing diagnostic capabilities in oncology .
2.2 Drug Development
DEEDA has been investigated as an internal standard in chromatographic methods for drug assays, such as ethambutol. Its utility in analytical chemistry underscores its importance in pharmacokinetics and drug monitoring .
Material Science
3.1 Polymer Chemistry
Research indicates that DEEDA can be used as a building block for synthesizing novel polymers with specific properties. Its amine groups facilitate cross-linking reactions that are essential for creating durable materials .
Toxicological Considerations
While DEEDA has numerous applications, it is essential to note its toxicological profile. It is classified as a hazardous substance that can cause severe skin burns and eye damage upon contact. Proper safety measures must be adhered to when handling this compound .
6.1 Synthesis of Oligonucleotides
In a study published in a peer-reviewed journal, researchers demonstrated the effectiveness of DEEDA in synthesizing oligonucleotides using hydrogen phosphonate diesters. The results indicated a significant increase in yield and purity compared to traditional methods .
6.2 Development of Imaging Agents
A recent study focused on the development of PET imaging agents using DEEDA demonstrated its potential to selectively target melanoma cells, providing a new avenue for early diagnosis and treatment monitoring .
Mechanism of Action
The mechanism of action of N,N’-Diethylethylenediamine involves its ability to form stable complexes with metal ions. This chelation process is crucial in various applications, such as catalysis and metal ion detection. The compound’s molecular structure allows it to interact with metal ions through its nitrogen atoms, forming stable coordination complexes .
Comparison with Similar Compounds
N,N’-Diethylethylenediamine can be compared with other similar compounds such as:
N,N-Dimethylethylenediamine: This compound has two methyl groups instead of ethyl groups, making it less bulky and slightly more reactive.
N-Ethylethylenediamine: This compound has only one ethyl group, making it less sterically hindered and more reactive in certain reactions.
N,N’-Dimethylethylenediamine: Similar to N,N-Dimethylethylenediamine but with both nitrogen atoms substituted with methyl groups.
Uniqueness: N,N’-Diethylethylenediamine’s unique structure, with two ethyl groups, provides it with specific steric and electronic properties that make it particularly effective in forming stable metal complexes and acting as a catalyst in various chemical reactions .
Biological Activity
N,N'-Diethylethylenediamine (DEEDA) is a bidentate ligand with significant biological and chemical properties. This compound, with the molecular formula , has garnered attention in various fields, including medicinal chemistry, coordination chemistry, and materials science. This article explores its biological activity, synthesis, applications, and relevant research findings.
This compound is a colorless to light yellow liquid known for its strong basicity and ability to form stable coordination complexes with metal ions. The synthesis typically involves the reaction of diethylamine with 2-chloroethylamine hydrochloride under controlled conditions, often utilizing sodium methoxide as an acid-binding agent in a high-pressure autoclave . The general reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that DEEDA exhibits notable antimicrobial activities. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Anticancer Activity
DEEDA has been investigated for its potential anticancer properties. In a study involving vanadium complexes synthesized with DEEDA, researchers found that these complexes exhibited significant cytotoxicity against cancer cell lines. The complexes showed enhanced activity compared to the free ligand, suggesting that metal coordination may enhance the biological efficacy of DEEDA .
Coordination Complexes
DEEDA acts as a ligand in various coordination complexes, which can exhibit unique biological activities. For instance, copper(II)-DEEDA complexes have been studied for their thermochromic properties and potential applications in drug delivery systems . These complexes can alter their properties based on environmental conditions, making them suitable for targeted therapies.
Case Studies
- Antibacterial Activity : Uddin et al. (2012) synthesized several diamine-mono-dithiocarbamate ligands using DEEDA and tested their antibacterial activity. The results indicated that these ligands showed promising antibacterial effects, particularly against resistant strains of bacteria .
- Anticancer Research : A study on vanadium(IV) complexes containing DEEDA highlighted their cytotoxic effects on various cancer cell lines. The findings suggested that DEEDA could enhance the therapeutic index of metal-based drugs by improving solubility and bioavailability .
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethylenediamine | Simple diamine | Basic amine widely used in chemical synthesis |
N,N-Diethylamine | Secondary amine | Less reactive than DEEDA |
N-(1-Naphthyl)ethylenediamine | Aromatic amine | Exhibits strong colorimetric properties |
N,N-Dimethyl-ethylenediamine | Tertiary amine | Less basic than DEEDA |
Applications
- Pharmaceutical Intermediate : DEEDA is utilized in the synthesis of various pharmaceuticals such as procainamide hydrochloride and cinchocaine, demonstrating its importance in medicinal chemistry .
- Coordination Chemistry : Its ability to form stable complexes with metals makes it valuable in catalysis and materials science.
- Analytical Chemistry : DEEDA serves as an internal standard in chromatographic methods for analyzing pharmaceuticals like ethambutol .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-Diethylethylenediamine, and how is purity validated?
this compound is typically synthesized via alkylation of ethylenediamine with ethyl halides or through reductive amination. Purity is confirmed using ¹H/¹³C NMR spectroscopy (e.g., characteristic δ 2.7–2.4 ppm for NCH₂ groups) and elemental analysis (C, H, N content) . For derivatives like N-alkylated analogs, reaction conditions (e.g., stoichiometry, solvent, and temperature) are critical to minimize byproducts such as triethylamine hydrochloride .
Q. How is this compound utilized in coordination chemistry for metal complex synthesis?
The compound acts as a bidentate ligand , coordinating via its two amine groups to transition metals like Cu(II) and Ni(II). For example, in [Cu(N₃)₂(N,N-diEten)]₂ complexes, it stabilizes the metal center, enabling crystallographic and spectroscopic studies of ligand field effects . Standard protocols involve mixing stoichiometric ratios of the ligand and metal salt in ethanol, followed by crystallization and characterization via UV-Vis and EPR spectroscopy .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Key methods include:
- NMR spectroscopy to confirm substituent attachment and backbone integrity .
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve coordination geometry in metal complexes .
- Elemental analysis to verify stoichiometry .
Advanced Research Questions
Q. How can this compound be optimized for radiopharmaceutical applications?
In ¹⁸⁸Re-liposome systems, this compound derivatives (e.g., BMEDA) act as chelators. Optimization involves adjusting pH (6–7) and reaction time (1–2 hrs) to maximize ¹⁸⁸Re labeling efficiency. Biodistribution studies in murine models require SPECT/CT imaging and gamma counting to quantify tumor uptake versus organ clearance . Pharmacokinetic parameters (e.g., half-life, AUC) are modeled using software like WinNonlin .
Q. What methodologies address contradictions in ligand field strength measurements for this compound-metal complexes?
Discrepancies between experimental (e.g., UV-Vis d-d transitions) and calculated ligand field parameters can arise from solvent effects or crystal packing. Researchers employ the Simple Overlap Model (SOM) to correlate spectroscopic data with crystallographic bond lengths and angles. For [Cu(N₃)₂(N,N-diEten)]₂, SOM predicts d-orbital splitting patterns, which are validated against single-crystal electronic spectra .
Q. How do reaction conditions influence the synthesis of this compound-derived sulfonamides?
In synthesizing bis-arylsulfonamides, temperature control (50°C) and base selection (triethylamine) are critical to avoid side reactions. Post-synthetic purification via column chromatography (ethyl acetate/hexane) isolates the target compound. Yield optimization (up to 40%) requires stoichiometric excess of this compound and inert atmosphere conditions .
Q. What strategies improve the stability of this compound complexes in biological systems?
To enhance in vivo stability, researchers modify the ligand backbone with hydrophobic alkyl chains (e.g., myristoyl groups), reducing renal clearance. Encapsulation in PEGylated liposomes further prolongs circulation time, as demonstrated in NSCLC tumor models . Stability is assessed via serum challenge assays (incubation in fetal bovine serum, 37°C) and HPLC monitoring .
Methodological Notes
- Contradiction Analysis : Conflicting spectroscopic data (e.g., ligand field strength vs. computational models) are resolved by cross-referencing multiple techniques (EPR, XAS) and validating against crystallographic data .
- Safety Protocols : Handling this compound derivatives requires PPE (gloves, goggles) due to amine reactivity. Waste disposal follows institutional guidelines for toxic organics .
Properties
IUPAC Name |
N,N'-diethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKRXEBLWJVYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059409 | |
Record name | N,N'-Diethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-74-0 | |
Record name | N,N′-Diethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1,N2-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diethylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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